

Technical Guide: ¹H NMR Spectrum Analysis of Chroman-4-amine Hydrochloride

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Compound of Interest

Compound Name: Chroman-4-amine hydrochloride

CAS No.: 1035093-81-2; 90609-63-5

Cat. No.: B2507595

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Executive Summary

Chroman-4-amine hydrochloride (CAS: 188198-38-1 for (S)-isomer generic) is a critical chiral building block in medicinal chemistry, serving as a scaffold for various bioactive compounds, including serotonin receptor modulators and antifungal agents.^{[1][2][3]}

This guide provides a comparative technical analysis of its ¹H NMR spectral characteristics. Unlike standard datasheets, this document compares the spectral performance across different solvent systems (DMSO-d₆ vs. D₂O) and electronic states (Salt vs. Free Base). It establishes a self-validating protocol for confirming structural identity and enantiomeric purity, essential for researchers in drug discovery.

Part 1: Structural Context & Theoretical Basis

The chroman-4-amine molecule consists of a benzene ring fused to a six-membered ether ring containing an amine at position 4.

Key Structural Features for NMR Assignment:

- Aromatic Region (Ar-H): Four protons on the benzene ring (Positions 5, 6, 7, 8).
- The "Chroman" Core (Aliphatic):
 - C2-H: Two protons adjacent to the ether oxygen (Deshielded).

- C3-H: Two protons adjacent to the chiral center (Shielded).
- C4-H: One proton at the chiral center, adjacent to the ammonium group.
- Exchangeable Protons: The ammonium () protons in the hydrochloride salt.

The Stereochemical Complication

Due to the chiral center at C4, the protons at C3 (and potentially C2) are diastereotopic. They are chemically non-equivalent and will often appear as complex multiplets rather than simple triplets, exhibiting geminal coupling (

) in addition to vicinal coupling (

).

Part 2: Comparative Analysis of Spectral Performance

Comparison 1: Solvent Selection (DMSO-d₆ vs. D₂O)

The choice of solvent drastically alters the spectral "fingerprint" of the HCl salt.

Feature	Method A: DMSO-d ₆	Method B: D ₂ O	Technical Insight
Ammonium Signal ()	Visible (~8.3 - 8.8 ppm)	Invisible (Disappears)	In D ₂ O, rapid deuterium exchange () eliminates the signal.
C4-H Methine	~4.4 - 4.6 ppm	~4.5 - 4.7 ppm	Slight shift due to solvent polarity and hydrogen bonding changes.
Water Peak	Distinct at 3.33 ppm	Interferes at ~4.79 ppm	D ₂ O residual HDO peak can obscure the critical C4-H or C2-H signals if not dry.
Resolution	High (Viscous broadening possible)	High (Sharp peaks)	DMSO is preferred for confirming the salt formation (integral of 3H for NH ₃).

Recommendation: Use DMSO-d₆ for initial identity confirmation to visualize the ammonium protons. Use D₂O only if the sample contains impurities in the 8.0–9.0 ppm region or if solubility in DMSO is poor.

Comparison 2: Electronic State (Hydrochloride Salt vs. Free Base)

Converting the salt to the free base (often done during workup) changes the chemical environment of the C4 proton.

Signal	HCl Salt Form	Free Base Form	Causality
N-H Protons	Broad Singlet (3H) @ >8.0 ppm	Broad Singlet (2H) @ ~1.5 - 2.5 ppm	Protonation () deshields the protons significantly compared to the neutral amine ().
C4-H Methine	Downfield Shift (~4.5 ppm)	Upfield Shift (~3.9 - 4.1 ppm)	The positive charge on Nitrogen withdraws electron density from C4, deshielding the proton.
Solubility	High in Polar (DMSO, MeOH, Water)	High in Organic (CDCl ₃ , DCM)	Comparison requires different solvents (usually DMSO for salt, CDCl ₃ for base), adding a solvent shift variable.

Part 3: Experimental Protocols

Protocol A: Structural Identity Validation (Standard Workflow)

Objective: Confirm the structure of Chroman-4-amine HCl.

- Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆.
- Acquisition: Run standard 1H NMR (16 scans minimum).
- Processing: Calibrate DMSO residual peak to 2.50 ppm.
- Assignment Checklist:

- Region 8.0–9.0 ppm: Look for broad signal (integration ~3H). Confirmation of HCl salt.
- Region 6.8–7.5 ppm: Integrate for 4H (Aromatic).
- Region 4.0–4.6 ppm: Look for C4-H (1H, multiplet) and C2-H (2H, multiplet). Note: These may overlap.
- Region 2.0–2.4 ppm: Look for C3-H (2H, complex multiplet).

Protocol B: Enantiomeric Excess (ee%) Determination

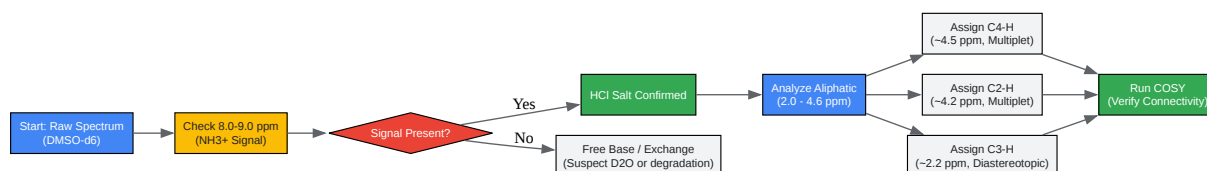
Objective: Determine the optical purity of the chiral center at C4. Method: Chiral Solvating Agent (CSA) - (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or similar.

- Baseline: Acquire spectrum of the racemic compound in CDCl₃ (requires free basing) or C₆D₆.
- Addition: Add 1.0 - 2.0 equivalents of the CSA.
- Observation: Focus on the C4-H methine proton.
- Analysis: In a racemic mixture, the C4-H signal will split into two distinct peaks (diastereomeric salts formed in situ). In an enantiopure sample, only one set of signals remains.
- Calculation:

Part 4: Visualization & Logic Pathways

Workflow: Structural Assignment Strategy

This diagram outlines the logical flow for assigning the complex aliphatic region of the chroman ring.

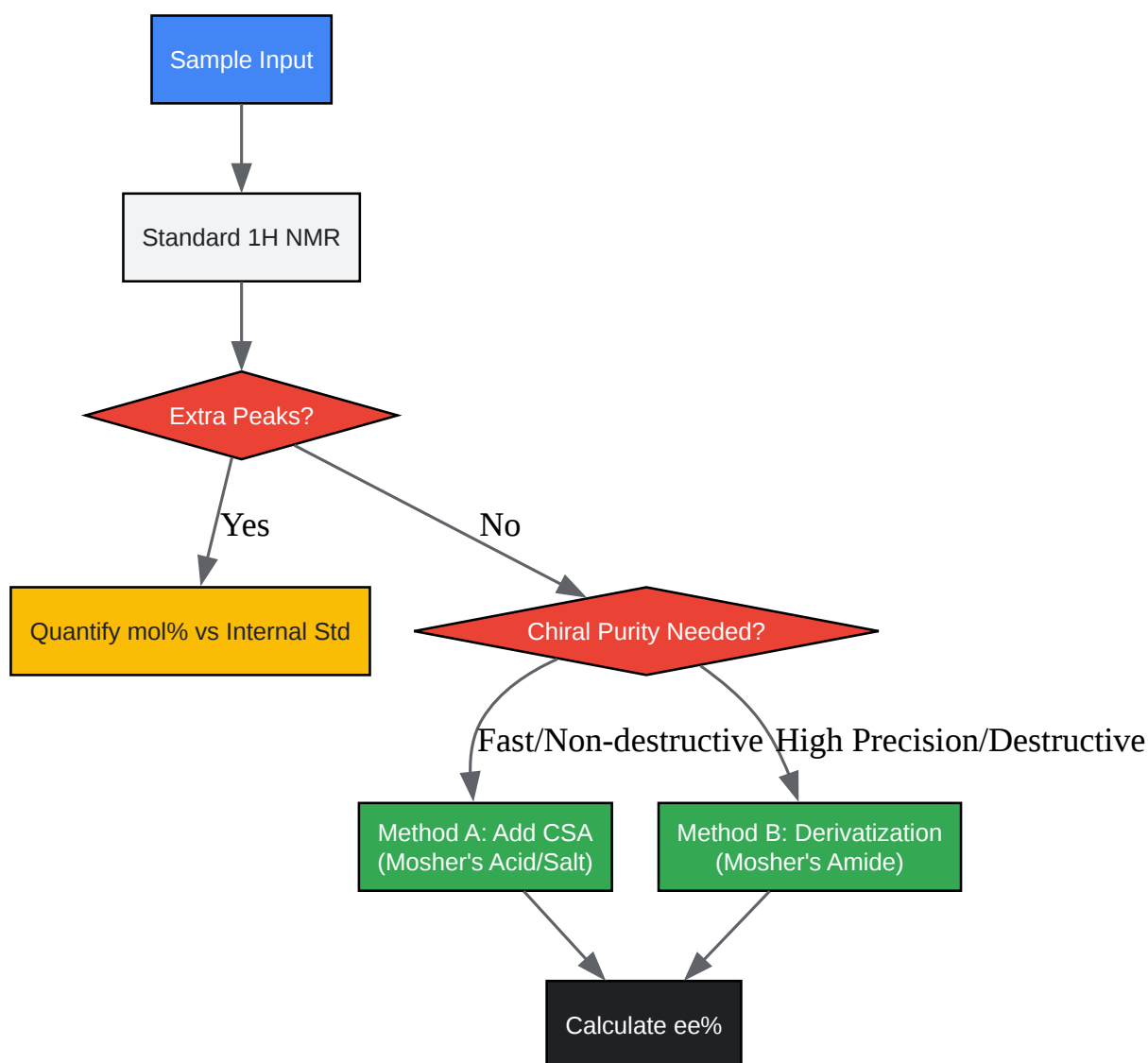


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Caption: Logical workflow for the structural verification of Chroman-4-amine HCl, emphasizing the critical ammonium detection step.

Decision Tree: Purity Analysis

This diagram guides the researcher through the decision process for purity determination.



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Caption: Decision tree for selecting the appropriate purity analysis method (Chemical vs. Stereochemical).

References

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Sources

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